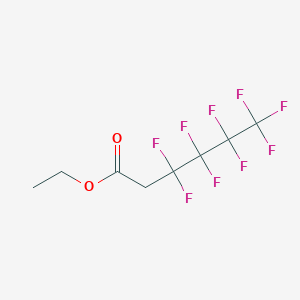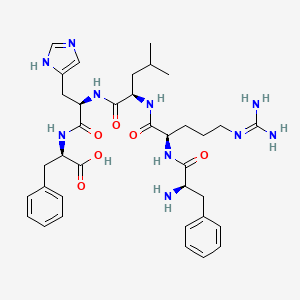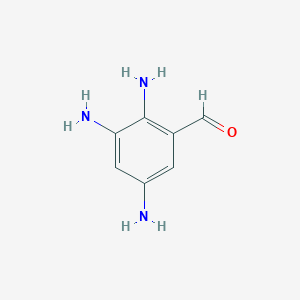
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant chemical stability and resistance to degradation. It is commonly used in various industrial applications due to its hydrophobic and oleophobic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate can be synthesized through esterification reactions involving perfluorinated carboxylic acids and ethanol. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used to hydrolyze the ester bond.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as amides or thioesters can be formed.
Hydrolysis: The major products are 3,3,4,4,5,5,6,6,6-nonafluorohexanoic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s hydrophobic properties make it useful in the study of membrane proteins and lipid interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: It is employed in the production of specialty coatings, lubricants, and surfactants due to its chemical inertness and resistance to harsh environmental conditions.
Mécanisme D'action
The mechanism by which ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms increases the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can alter membrane fluidity and protein function, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate
- Ethyl 1,1,2,2,3,3,4,4,4-nonafluorobutanoate
Uniqueness
Ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and resistance to hydrolysis, making it particularly useful in applications requiring long-term stability and resistance to environmental degradation.
Propriétés
Numéro CAS |
172287-15-9 |
|---|---|
Formule moléculaire |
C8H7F9O2 |
Poids moléculaire |
306.13 g/mol |
Nom IUPAC |
ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexanoate |
InChI |
InChI=1S/C8H7F9O2/c1-2-19-4(18)3-5(9,10)6(11,12)7(13,14)8(15,16)17/h2-3H2,1H3 |
Clé InChI |
OJIWQOOBUZRMCG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)

![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)
![{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid](/img/structure/B14253260.png)

![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide](/img/structure/B14253263.png)
![Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate](/img/structure/B14253268.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester](/img/structure/B14253271.png)

![Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-](/img/structure/B14253286.png)


